2-Hydroxy-7-methylquinoline-3-carbaldehyde
Overview
Description
2-Hydroxy-7-methylquinoline-3-carbaldehyde is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse applications, particularly in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 2-Hydroxy-7-methylquinoline-3-carbaldehyde, they do provide insights into the synthesis, properties, and applications of structurally related quinoline derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, an improved synthesis of a tetrahydroisoquinoline derivative is described using a modified Pictet-Spengler reaction, which provides a high yield and enantiomeric excess after recrystallization . Similarly, the synthesis of quinolinecarbaldehydes is discussed, employing classical methods such as Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, with computational studies explaining the selectivity of these transformations . Additionally, a metal-free chemoselective oxidation method using hypervalent iodine(III) reagents is presented for synthesizing quinoline-4-carbaldehydes . These methods highlight the versatility and efficiency of synthesizing quinoline derivatives, which could be applicable to the synthesis of 2-Hydroxy-7-methylquinoline-3-carbaldehyde.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the structures of certain quinoline derivatives and their Schiff base products were determined by single-crystal X-ray diffraction measurements . This technique provides detailed information about the molecular geometry and arrangement of atoms within a compound, which is crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions that can be used to further modify their structure. The literature covers the synthesis of quinoline ring systems and reactions to construct fused or binary heterocyclic systems . Additionally, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been synthesized and shown to be an effective ligand for coordinating rare-earth metal ions . These studies demonstrate the chemical versatility of quinoline derivatives and their potential for forming complex structures with various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electrochemical properties of certain quinolinecarbaldehydes have been investigated, revealing a correlation between chemical structure and redox potentials . The presence of substituents such as methyl groups can significantly affect the oxidation and reduction behavior of these compounds. Understanding these properties is essential for the development of quinoline-based materials and their application in various fields, including electronics and catalysis.
Scientific Research Applications
Photoprocess and Molecular Switch
- Photoinduced Hydrogen Atom Transfer: The compound 2-Hydroxy-7-methylquinoline-3-carbaldehyde shows photoinduced hydrogen atom transfer between different parts of the molecule. This process involves an intramolecular mechanism and can partially reverse upon further UV irradiation. This property suggests potential application in optically driven molecular switches (Lapinski et al., 2009).
Synthetic Chemistry and Biological Evaluation
- Synthesis and Evaluation: The synthesis of quinoline ring systems and their derivatives, including those related to 2-Hydroxy-7-methylquinoline-3-carbaldehyde, has been explored, with a focus on creating fused or binary quinoline-cord heterocyclic systems. These compounds have been evaluated for various biological applications (Hamama et al., 2018).
Electrochemical and Spectroscopic Characterization
- Electrochemical Properties: Selected quinolinecarbaldehydes, including derivatives of 2-Hydroxy-7-methylquinoline-3-carbaldehyde, have been synthesized and characterized electrochemically. Their reduction and oxidation potentials vary with structural modifications, indicating potential in electrochemical applications (Wantulok et al., 2020).
Prototropic Tautomerization
- Ground and Excited-State Tautomerization: A study of 7-Hydroxyquinoline-8-carbaldehydes, closely related to 2-Hydroxy-7-methylquinoline-3-carbaldehyde, demonstrated ground and excited-state long-range prototropic tautomerization. This insight into the photophysics of these compounds may contribute to their application in molecular switches and other optoelectronic devices (Vetokhina et al., 2013).
Molecular Docking and Potential Biological Activities
- **Antibacterial and AntioxidantActivities:** Compounds derived from 2-Hydroxy-7-methylquinoline-3-carbaldehyde have been studied for their antibacterial and antioxidant properties. Through molecular docking analysis, these compounds have shown potential as inhibitors of specific enzymes, indicating their possible use in therapeutic applications (Zeleke et al., 2020).
Metal Ion Detection
- Fluorescent Probe for Metal Ions: A Schiff base fluorescent probe derived from a quinoline derivative, closely related to 2-Hydroxy-7-methylquinoline-3-carbaldehyde, has been developed for the selective detection of aluminum ions. This highlights the compound's potential in the field of metal ion sensing (Wang et al., 2015).
Coordination of Rare-Earth Metal Ions
- Rare-Earth Metal Ion Coordination: The semicarbazone of a related compound, 8-hydroxyquinoline-2-carbaldehyde, has been used as an effective ligand for coordinating rare-earth metal ions. This suggests that 2-Hydroxy-7-methylquinoline-3-carbaldehyde could also be useful in this context (Albrecht et al., 2005).
Safety And Hazards
properties
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-13)11(14)12-10(8)4-7/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWXKDJRZUITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354173 | |
Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methylquinoline-3-carbaldehyde | |
CAS RN |
80231-41-0 | |
Record name | 1,2-Dihydro-7-methyl-2-oxo-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80231-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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